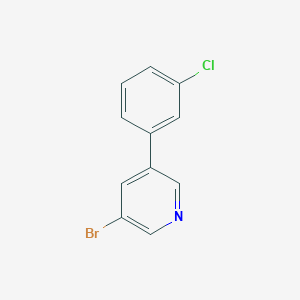

3-Bromo-5-(3-chlorophenyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(3-chlorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClN/c12-10-4-9(6-14-7-10)8-2-1-3-11(13)5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFLJKWCTTZYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671934 | |

| Record name | 3-Bromo-5-(3-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675590-26-8 | |

| Record name | 3-Bromo-5-(3-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-5-(3-chlorophenyl)pyridine chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-5-(3-chlorophenyl)pyridine

Introduction

In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the pyridine ring is particularly prominent due to its unique electronic properties, its capacity for hydrogen bonding, and its metabolic stability. This compound is a specialized building block that combines the features of a di-substituted pyridine core with two distinct halogen atoms, offering a versatile platform for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of the chemical properties, synthetic strategies, and potential applications of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who leverage such intermediates to construct novel chemical entities. The presence of a bromine atom at the 3-position serves as a crucial handle for further functionalization, typically via cross-coupling reactions, while the 3-chlorophenyl moiety at the 5-position provides a means to explore structure-activity relationships (SAR) by modulating steric and electronic properties. Halogenated pyridines are foundational in constructing the complex carbon-carbon and carbon-heteroatom bonds essential for synthesizing diverse molecular scaffolds found in many pharmaceuticals[1].

Physicochemical and Spectroscopic Properties

The fundamental physicochemical properties of this compound are summarized below. While extensive experimental data such as melting and boiling points are not widely reported in public literature, the core molecular attributes have been established.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 675590-26-8 | [2][3][4][5] |

| Molecular Formula | C₁₁H₇BrClN | [2][3][4][6] |

| Molecular Weight | 268.54 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-(3-Chlorophenyl)-5-bromopyridine | [3] |

Spectroscopic Analysis (Predicted)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridine and phenyl rings. The pyridine protons at positions 2, 4, and 6 should appear as doublets or triplets in the aromatic region (δ 8.0-9.0 ppm). The protons of the 3-chlorophenyl group will appear as a set of multiplets in the δ 7.0-8.0 ppm range, with coupling patterns dictated by their ortho, meta, and para relationships.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display 11 distinct signals corresponding to each carbon atom in the asymmetric molecule. The carbon atoms directly bonded to the electronegative nitrogen, bromine, and chlorine atoms will be significantly shifted. For instance, the carbon bearing the bromine (C-3) and the carbons flanking the pyridine nitrogen (C-2, C-6) are expected at characteristic chemical shifts, which can be predicted using additive models based on simpler substituted pyridines and benzenes[7].

-

Mass Spectrometry (MS): The mass spectrum will be characterized by a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.٣%) and chlorine (³⁵Cl/~٧٥.٨%, ³⁷Cl/~٢٤.٢%). This will result in a cluster of peaks for the molecular ion (e.g., [M]⁺, [M+2]⁺, [M+4]⁺) with predictable relative intensities, providing unambiguous confirmation of the elemental composition.

Synthesis and Reactivity

Primary Synthetic Strategy: Suzuki Cross-Coupling

The most direct and widely adopted method for constructing the biaryl linkage in this compound is the palladium-catalyzed Suzuki cross-coupling reaction.[8] This reaction is a cornerstone of modern organic synthesis due to its functional group tolerance, mild reaction conditions, and high yields. The general strategy involves coupling a pyridine-containing boronic acid or ester with a halogenated phenyl ring, or vice versa. A common approach is the reaction between 3,5-dibromopyridine and (3-chlorophenyl)boronic acid.

Exemplary Protocol: Suzuki Cross-Coupling

This protocol is a representative, standardized procedure for the synthesis of the title compound.

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dibromopyridine (1.0 eq), (3-chlorophenyl)boronic acid (1.1 eq), and a base such as potassium phosphate (K₃PO₄, 2.0 eq). The use of an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent and Catalyst Addition: Degas a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) by bubbling argon through it for 15-20 minutes. Add the degassed solvent to the flask, followed by the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq). The choice of a phosphine-ligated palladium catalyst is standard for ensuring efficient oxidative addition and reductive elimination steps in the catalytic cycle.[8]

-

Reaction Execution: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup and Isolation: Cool the mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the C-Br bond and the pyridine nitrogen.

-

C-Br Bond: The bromine atom at the 3-position is the primary site for further synthetic elaboration. It readily participates in various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Buchwald-Hartwig amination, and Stille couplings. This allows for the introduction of a wide range of substituents (aryl, alkyl, amino, etc.), making it a highly versatile intermediate for building molecular diversity.

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated to form pyridinium salts or alkylated to form quaternary ammonium salts.

-

Aromatic Rings: Both the pyridine and chlorophenyl rings can undergo electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards this type of reaction compared to benzene.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end-product therapeutic but rather a high-value intermediate for constructing active pharmaceutical ingredients (APIs).

-

Scaffold for Kinase Inhibitors: The pyridine core is a well-established "hinge-binding" motif in many kinase inhibitors. The 3-bromo and 5-phenyl substituents provide vectors for elaborating the structure to target specific pockets within the ATP-binding site of kinases. For example, related structures like 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines have shown potent inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase.[9]

-

Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring to improve physicochemical properties such as solubility and to introduce a hydrogen bond acceptor, which can enhance target engagement.

-

Modulation of Pharmacokinetics: The presence of halogens (Br and Cl) increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. They also provide sites that can block metabolic degradation, potentially increasing the half-life of a drug candidate. The versatility of pyrimidine-based structures has been demonstrated in their widespread use in anticancer, anti-infective, and anti-inflammatory agents[10].

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it must be handled with the precautions appropriate for related, potentially hazardous halogenated aromatic compounds. The safety information for structural analogues like 3-bromopyridine and 3-bromo-5-chloropyridine should be used as a guide.[11]

Table 2: Recommended Safety and Handling Procedures

| Aspect | Recommendation | Rationale & Cited Hazards |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. | Halogenated pyridines can cause skin and serious eye irritation[12][13]. Handle with gloves that are inspected prior to use[14][15]. |

| Ventilation | Handle only in a well-ventilated area, preferably within a chemical fume hood. | May cause respiratory irritation[12][15]. Avoid breathing dust, vapors, or mists[11][14]. |

| Toxicity | Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. | Structurally similar compounds are classified with acute oral toxicity. The toxicological properties have not been fully investigated[11][15]. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids. | To prevent degradation and reaction with incompatible materials[11]. |

| Spill & Disposal | Absorb spills with an inert material and place in a suitable, closed container for disposal. Avoid dust formation. | Prevent environmental contamination and exposure. Follow local regulations for chemical waste disposal. |

Conclusion

This compound represents a strategically important building block for chemical synthesis, particularly within the pharmaceutical and agrochemical industries. Its value is derived from the combination of a biologically relevant pyridine core and two distinct halogenated handles. The C-Br bond at the 3-position provides a reliable and versatile site for introducing molecular complexity via established cross-coupling chemistry, while the 5-(3-chlorophenyl) group serves as a critical element for SAR studies. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist aiming to leverage this potent intermediate in the development of novel, high-value molecules.

References

-

Hoffman Fine Chemicals. (n.d.). This compound. CAS 675590-26-8. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-phenylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical. (n.d.). MSDS of 3-bromo-5-(3-(trifluoromethyl)phenyl)pyridine-D3. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Eureka. Retrieved from [Link]

-

Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

-

NIST. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

PubChemLite. (n.d.). 3-bromo-5-phenylpyridine (C11H8BrN). Retrieved from [Link]

-

Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4818. [Link]

-

Taylor, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(7), 633. [Link]

-

Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. echemi.com [echemi.com]

- 4. 3-BROMO-5-(3-CHLOROPHENYL)-PYRIDINE | 675590-26-8 [amp.chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. This compound,(CAS# 675590-26-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Bromo-5-phenylpyridine | C11H8BrN | CID 2762904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-(3-chlorophenyl)pyridine

Introduction

3-Bromo-5-(3-chlorophenyl)pyridine is a halogenated aromatic heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid biphenyl-like core, decorated with strategically placed halogen atoms, makes it a versatile scaffold for the development of novel pharmaceuticals and functional organic materials. The bromine and chlorine substituents offer potential sites for further chemical modification, such as cross-coupling reactions, enabling the synthesis of a diverse array of derivatives.

A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its reaction products. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound. In the absence of directly published experimental spectra for this specific molecule, this guide leverages predictive models based on established principles of spectroscopy and corroborates these predictions with experimental data from closely related structural analogs. This approach not only offers a robust characterization of the target molecule but also illustrates the fundamental principles of spectroscopic interpretation for complex organic molecules.

This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and electronic properties of this compound and similar compounds.

Molecular Structure and Atom Numbering

For clarity and consistency throughout this guide, the following atom numbering scheme will be used for this compound.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR (Carbon NMR) Spectroscopy

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are presented in Table 2. These values are estimated based on the known chemical shifts of pyridine and benzene, with corrections for the bromo, chloro, and phenyl substituents. [1][2]

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150.0 | C-2 |

| ~122.0 | C-3 |

| ~138.0 | C-4 |

| ~135.0 | C-5 |

| ~148.0 | C-6 |

| ~139.0 | C-1' |

| ~128.0 | C-2' |

| ~135.5 | C-3' |

| ~130.0 | C-4' |

| ~130.5 | C-5' |

| ~126.0 | C-6' |

Causality Behind Predicted Chemical Shifts:

-

Pyridine Carbons (C-2 to C-6): The carbons of the pyridine ring are influenced by the nitrogen atom and the substituents. C-2 and C-6, adjacent to the nitrogen, are significantly deshielded. The carbon bearing the bromine atom (C-3) is expected to be shielded relative to an unsubstituted carbon due to the "heavy atom effect". The carbon attached to the chlorophenyl group (C-5) will be downfield.

-

Chlorophenyl Carbons (C-1' to C-6'): The chemical shifts of the chlorophenyl ring carbons are primarily determined by the chlorine substituent. The carbon directly bonded to the chlorine (C-3') will be deshielded, as will the ipso-carbon (C-1').

Experimental Protocol for ¹³C NMR

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the presence of two halogen atoms, bromine and chlorine, with their characteristic isotopic distributions, will result in a distinctive mass spectrum.

Expected Mass Spectral Data

The key feature in the mass spectrum of this compound will be the molecular ion peak cluster. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will lead to a characteristic M, M+2, and M+4 pattern for the molecular ion.

| m/z | Assignment | Expected Isotopic Pattern |

| 267/269/271 | [M]⁺ | A complex pattern arising from the combination of Br and Cl isotopes. |

| 188/190 | [M - Br]⁺ | A pattern characteristic of one chlorine atom. |

| 153 | [M - Br - Cl]⁺ | A single peak corresponding to the biphenylpyridine fragment. |

| 111/113 | [C₆H₄Cl]⁺ | The chlorophenyl cation. |

| 78 | [C₅H₄N]⁺ | The pyridine cation. |

Analysis of Analog Data: The mass spectrum of the closely related 3-bromo-5-phenylpyridine shows a prominent molecular ion peak and a significant fragment corresponding to the loss of the bromine atom. [3]This supports the predicted fragmentation pathway for this compound, where the loss of the halogen atoms is a major fragmentation route.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Caption: General workflow for obtaining an Electron Ionization Mass Spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

The expected IR absorption bands for this compound are listed in Table 4. These are based on the characteristic vibrational frequencies of substituted pyridine and benzene rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 1600-1550 | Medium-Strong | C=C and C=N stretching in the pyridine ring |

| 1475-1400 | Medium-Strong | Aromatic C=C stretching in the phenyl ring |

| 1200-1000 | Medium | C-H in-plane bending |

| 850-750 | Strong | C-H out-of-plane bending |

| 700-600 | Medium-Strong | C-Br stretching |

| 800-700 | Medium-Strong | C-Cl stretching |

Analysis of Analog Data: The IR spectrum of 3-bromopyridine from the NIST WebBook shows characteristic absorptions for the pyridine ring, including C-H stretching above 3000 cm⁻¹, and strong bands in the fingerprint region corresponding to ring vibrations and C-H bending. [1]These are consistent with the predicted absorptions for the pyridine moiety in the target molecule.

Experimental Protocol for IR Spectroscopy (KBr Pellet)

Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound. By combining predictive methods with experimental data from structurally similar compounds, a comprehensive understanding of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data has been established. The provided protocols offer standardized procedures for acquiring high-quality spectroscopic data for this and related molecules. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel pyridine-based compounds.

References

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).

-

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (2023). Molbank, 2023(2), M1598. [Link]

-

3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. (2024). RSC Medicinal Chemistry. [Link]

- 13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide. (2025). BenchChem.

-

3-Bromo-5-phenylpyridine. (n.d.). PubChem. Retrieved from [Link]

-

3-bromo-5-phenylpyridine (C11H8BrN). (n.d.). PubChemLite. Retrieved from [Link]

-

Pyridine, 3-bromo-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (2018). Molecules, 23(9), 2177. [Link]

Sources

1H NMR and 13C NMR of 3-Bromo-5-(3-chlorophenyl)pyridine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Bromo-5-(3-chlorophenyl)pyridine

Molecular Structure and Electronic Environment

Understanding the NMR spectra begins with a thorough analysis of the molecule's structure. This compound consists of a pyridine ring substituted with a bromine atom at the 3-position and a 3-chlorophenyl group at the 5-position. The numbering convention used throughout this guide is presented below.

Caption: Numbering scheme for this compound.

The key structural features influencing the NMR spectra are:

-

The Pyridine Ring: The electronegative nitrogen atom significantly deshields the adjacent α-protons (H2, H6) and carbons (C2, C6).

-

The Bromine Substituent: As an electronegative but also polarizable halogen, bromine will deshield adjacent protons and carbons, with its effect diminishing with distance.

-

The 3-Chlorophenyl Substituent: This bulky group will influence the chemical shifts of the pyridine ring through electronic effects (inductive and mesomeric) and potentially through space (anisotropic effects). The chlorine atom on this ring will similarly influence the phenyl protons and carbons.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show seven distinct signals in the aromatic region, corresponding to the seven protons on the two rings. The predictions are based on established substituent effects and analysis of spectral data for 3-bromopyridine and 1-bromo-3-chlorobenzene.[1][2]

Signal Assignments and Rationale

Pyridine Ring Protons:

-

H2 and H6: These protons are in the α-positions relative to the nitrogen atom, which strongly deshields them, pushing their chemical shifts significantly downfield.[1][3] H2 is ortho to the nitrogen and meta to the bromine. H6 is ortho to the nitrogen and meta to the chlorophenyl group. Due to the proximity to the electronegative nitrogen, these are expected to be the most downfield signals. H2 is expected to appear as a doublet of doublets (or a triplet with small coupling) due to coupling with H4 and H6. H6 will also be a doublet of doublets, coupling with H2 and H4.

-

H4: This proton is in the β-position to the bromine and the chlorophenyl group and meta to the nitrogen. It is expected to be the most upfield of the pyridine protons. It will couple with H2 and H6, appearing as a triplet (or more accurately, a doublet of doublets with similar coupling constants).

Chlorophenyl Ring Protons:

-

H2': This proton is ortho to the connecting C-C bond and ortho to the chlorine atom. The combined electron-withdrawing effects will place it downfield. It is expected to be a triplet or a narrow multiplet.

-

H6': This proton is ortho to the connecting bond and meta to the chlorine. It will be slightly upfield compared to H2' and will appear as a doublet of doublets.

-

H4' and H5': These protons are meta and para to the connecting bond, respectively. H5' is ortho to the chlorine. They will appear in the typical aromatic region, with their exact shifts determined by the interplay of substituent effects. They are expected to show ortho and meta couplings, resulting in complex multiplets.

Predicted Data Summary

| Proton | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2 | 8.85 - 8.95 | dd | ⁴J(H2-H6) ≈ 2.0, ⁴J(H2-H4) ≈ 0.5 |

| H6 | 8.70 - 8.80 | dd | ⁴J(H6-H2) ≈ 2.0, ³J(H6-H4) ≈ 2.5 |

| H4 | 8.10 - 8.20 | t | ³J(H4-H6) ≈ 2.5 |

| H2' | 7.60 - 7.70 | t | ³J(H2'-H6') ≈ 2.0, ⁴J(H2'-H4') ≈ 2.0 |

| H6' | 7.50 - 7.60 | ddd | ³J(H6'-H5') ≈ 8.0, ⁴J(H6'-H2') ≈ 2.0, ⁴J(H6'-H4') ≈ 1.0 |

| H4' | 7.40 - 7.50 | ddd | ³J(H4'-H5') ≈ 8.0, ⁴J(H4'-H2') ≈ 2.0, ⁴J(H4'-H6') ≈ 1.0 |

| H5' | 7.35 - 7.45 | t | ³J(H5'-H4') ≈ 8.0, ³J(H5'-H6') ≈ 8.0 |

Note: These are predictions. Actual chemical shifts can be influenced by solvent and concentration.[4][5][6][7]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show eleven signals, corresponding to the eleven unique carbon atoms in the molecule. Four of these are quaternary carbons (C3, C5, C1', C3'), which are expected to have lower signal intensities due to the absence of a Nuclear Overhauser Effect (NOE) enhancement. Predictions are based on data from 3-bromopyridine and 1-bromo-3-chlorobenzene.[8][9]

Signal Assignments and Rationale

Pyridine Ring Carbons:

-

C2 and C6: These α-carbons are significantly deshielded by the adjacent nitrogen atom and will appear at the lowest field among the pyridine carbons.

-

C4: This carbon is less affected by the nitrogen and is situated between two substituted carbons, placing it at a relatively upfield position for an aromatic carbon.

-

C3 and C5: These are quaternary carbons. C3, bonded to bromine, will be influenced by the heavy atom effect. C5, bonded to the chlorophenyl ring, will be in a typical aromatic quaternary carbon region.

Chlorophenyl Ring Carbons:

-

C1' and C3': These are the substituted, quaternary carbons of the phenyl ring. C3', attached to the electronegative chlorine, will be deshielded. C1', the point of attachment to the pyridine ring, will also be in the downfield region.

-

C2', C4', C5', C6': These protonated carbons will appear in the typical aromatic region of ~120-130 ppm. Their precise shifts are dictated by the positions relative to the chlorine and pyridine substituents.

Predicted Data Summary

| Carbon | Predicted δ (ppm) | Notes |

| C2 | 151.0 - 153.0 | α to Nitrogen |

| C6 | 148.0 - 150.0 | α to Nitrogen |

| C4 | 138.0 - 140.0 | |

| C1' | 137.0 - 139.0 | Quaternary |

| C5 | 135.0 - 137.0 | Quaternary |

| C3' | 134.0 - 136.0 | Quaternary, C-Cl |

| C5' | 130.0 - 131.0 | |

| C6' | 128.0 - 129.5 | |

| C2' | 127.0 - 128.5 | |

| C4' | 126.0 - 127.5 | |

| C3 | 120.0 - 122.0 | Quaternary, C-Br |

Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following experimental protocol is recommended. This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.

Sample Preparation

-

Massing: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Transfer the solid to a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

¹H NMR Acquisition Parameters

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 2.0 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters

-

Pulse Program: Standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).[10]

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay (d1): 2.0 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0 to 160 ppm.

-

Temperature: 298 K.

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.

-

Referencing: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all peaks in both spectra.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By dissecting the molecule into its constituent aromatic fragments and applying fundamental NMR principles, a reliable set of predicted chemical shifts, multiplicities, and coupling constants has been established. The provided experimental protocol offers a clear and robust methodology for acquiring high-quality spectral data to verify these predictions. This comprehensive approach serves as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds, facilitating efficient and accurate structural elucidation.

References

- Benchchem. Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.

- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.

- Nanalysis. (2019).

- J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.

- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?.

- SpectraBase. 1-Bromo-3-chloro-benzene - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum.

- Chegg. (2020). Use the following H-NMR and COSY spectrum of 3-bromopyridine to answer.

- SpectraBase. 3-Bromopyridine - Optional[13C NMR] - Chemical Shifts.

- Chegg. (2020). Assign the 90 MHz 1H NMR spectrum of 3-bromopyridine.

- SpectraBase. 1-Bromo-3-chloro-benzene - Optional[1H NMR] - Spectrum.

- ChemicalBook. 3-BROMOCHLOROBENZENE(108-37-2) 1H NMR spectrum.

- SpectraBase. 1-Bromo-3-chloro-benzene - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]

- 2. 3-BROMOCHLOROBENZENE(108-37-2) 1H NMR spectrum [chemicalbook.com]

- 3. chegg.com [chegg.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. reddit.com [reddit.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Molecular Architecture: A Technical Guide to the Mass Spectrometry of 3-Bromo-5-(3-chlorophenyl)pyridine

Introduction: The Analytical Imperative for 3-Bromo-5-(3-chlorophenyl)pyridine

In the landscape of contemporary pharmaceutical and materials science research, the structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. This compound, a halogenated biphenyl pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry and organic electronics. Its unique substitution pattern, featuring both bromine and chlorine atoms on different aromatic rings, presents a distinct analytical challenge and necessitates a robust characterization methodology. Mass spectrometry, a powerful analytical technique for determining the molecular weight and structure of chemical compounds, is an indispensable tool in this endeavor.

This in-depth technical guide provides a comprehensive exploration of the mass spectrometric behavior of this compound. We will delve into the theoretical underpinnings and practical considerations for analyzing this compound using two of the most prevalent ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). This document is intended for researchers, scientists, and drug development professionals who seek to understand and apply mass spectrometry for the unambiguous identification and characterization of complex halogenated heterocyclic compounds.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is paramount for developing a successful mass spectrometry method.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇BrClN | [1][2] |

| Molecular Weight | 268.54 g/mol | [1][3] |

| Monoisotopic Mass | 266.9449 Da | Calculated |

| CAS Number | 675590-26-8 | [1][2] |

The presence of both bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, which is a key diagnostic feature for the identification of this molecule.[4][5]

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach for Structural Elucidation

Electron Ionization (EI) is a classic and widely used "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[6][7][8] This fragmentation is highly reproducible and provides a detailed "fingerprint" of the molecule's structure.

Predicted EI Fragmentation Pathway

The 70 eV electron beam in a standard EI source will interact with this compound to generate a molecular ion (M•+), which will then undergo a series of fragmentation events. The stability of the aromatic rings suggests that the molecular ion will be readily observed.

The primary fragmentation pathways are expected to involve the cleavage of the carbon-halogen bonds, as these are generally weaker than the C-C and C-H bonds within the aromatic rings. The relative abundance of the fragment ions will depend on the stability of the resulting radical and cation.

Key Predicted EI Fragments:

| m/z (Nominal) | Proposed Ion Structure | Fragmentation Pathway | Isotopic Signature |

| 267/269/271 | [C₁₁H₇⁷⁹Br³⁵ClN]⁺˙, [C₁₁H₇⁸¹Br³⁵ClN]⁺˙/[C₁₁H₇⁷⁹Br³⁷ClN]⁺˙, [C₁₁H₇⁸¹Br³⁷ClN]⁺˙ | Molecular Ion (M•+) | Complex pattern due to both Br and Cl |

| 188/190 | [M - Br]⁺ | Loss of a bromine radical | 3:1 ratio (³⁵Cl/³⁷Cl) |

| 232/234 | [M - Cl]⁺ | Loss of a chlorine radical | 1:1 ratio (⁷⁹Br/⁸¹Br) |

| 153 | [M - Br - Cl]⁺ | Sequential loss of Br and Cl radicals | Single peak |

| 152 | [C₁₁H₆N]⁺ | Loss of H from [C₁₁H₇N]⁺ | Single peak |

| 126 | [C₁₀H₆]⁺ | Loss of HCN from [C₁₁H₇N]⁺ | Single peak |

The loss of a bromine radical is often a favorable fragmentation pathway for brominated aromatic compounds. The resulting chlorophenylpyridine cation would be stabilized by the aromatic system. Similarly, the loss of a chlorine radical would lead to a stable bromophenylpyridine cation. Subsequent fragmentation would likely involve the loss of the remaining halogen and fragmentation of the pyridine ring, such as the characteristic loss of HCN (27 Da).

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Technique for Intact Molecule Analysis

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for polar and ionizable molecules.[9] It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination. For this compound, the basic nitrogen atom of the pyridine ring is the most likely site of protonation.

Predicted ESI-MS Observations

In positive ion mode ESI-MS, the primary ion observed for this compound is expected to be the protonated molecule, [M+H]⁺.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

To gain structural information using ESI, tandem mass spectrometry (MS/MS) is employed. The protonated molecule ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide insights into the molecular structure.

Key Predicted ESI-MS/MS Fragments:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 268/270/272 | 189/191 | HBr |

| 268/270/272 | 233/235 | HCl |

| 189/191 | 154 | HCl |

| 233/235 | 154 | HBr |

The fragmentation of the protonated molecule in ESI-MS/MS is expected to involve the loss of neutral molecules such as HBr and HCl. The relative ease of these losses can provide information about the proton affinity of the different sites on the molecule.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust methodology for the analysis of this compound by both EI-MS and ESI-MS.

Sample Preparation

-

Rationale: Proper sample preparation is critical to ensure accurate and reproducible results. The goal is to dissolve the analyte in a suitable solvent at an appropriate concentration for introduction into the mass spectrometer.

-

Protocol:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity solvent.

-

For GC-EI-MS: Dichloromethane or Hexane.

-

For LC-ESI-MS: Acetonitrile or Methanol.

-

-

Vortex the solution until the sample is completely dissolved.

-

Perform serial dilutions to achieve a final concentration of approximately 1-10 µg/mL.

-

GC-EI-MS Analysis

-

Rationale: Gas chromatography provides excellent separation of volatile and semi-volatile compounds prior to their introduction into the EI source.

-

Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

-

Parameters:

-

GC Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: 50 °C for 1 min, then ramp to 300 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

LC-ESI-MS Analysis

-

Rationale: Liquid chromatography is suitable for the analysis of polar and non-volatile compounds. ESI is the preferred ionization method for LC-MS.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole, TOF, or Orbitrap mass spectrometer.

-

Parameters:

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Ion Source: ESI in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: m/z 100-500.

-

MS/MS: For fragmentation studies, the protonated molecule can be isolated and fragmented using a collision energy of 10-40 eV.

-

Conclusion: A Pathway to Confident Structural Assignment

The mass spectrometric analysis of this compound provides a wealth of structural information. By employing both the "hard" ionization of EI and the "soft" ionization of ESI, a comprehensive and confident structural assignment can be achieved. The characteristic isotopic patterns arising from the presence of both bromine and chlorine serve as a definitive marker for this compound. The predictable fragmentation pathways, involving the loss of halogens and the cleavage of the pyridine ring, further corroborate the proposed structure. The detailed experimental protocols provided herein offer a validated starting point for researchers to successfully analyze this and other similar halogenated heterocyclic compounds, thereby advancing their research and development objectives.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. This compound,(CAS# 675590-26-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. rroij.com [rroij.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

IUPAC name and CAS number for 3-Bromo-5-(3-chlorophenyl)pyridine

An In-depth Technical Guide to 3-Bromo-5-(3-chlorophenyl)pyridine (CAS: 675590-26-8)

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated bi-aryl heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will detail its core identification, physicochemical properties, a proposed synthetic route with mechanistic considerations, and methods for its structural elucidation. The primary focus is on its application as a versatile chemical intermediate, where its unique substitution pattern allows for selective, sequential functionalization—a critical advantage in the construction of complex molecular architectures for drug discovery. Safety, handling, and storage protocols are also provided to ensure its proper use in a research environment.

Compound Identification and Core Data

The unequivocal identification of a chemical entity is the foundation of all subsequent research and development. This compound is a distinct molecule with the following key identifiers.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][2][3] |

| CAS Number | 675590-26-8 | [1][3][4][5][6] |

| Molecular Formula | C₁₁H₇BrClN | [1][5][6][7] |

| Molecular Weight | 268.54 g/mol | [1][5][6][7] |

| Canonical SMILES | C1=CC(=CC=C1Cl)C2=CC(=CN=C2)Br | |

| Structure |  |

Physicochemical Properties

Understanding the physical and chemical properties of a compound is crucial for designing experiments, developing formulations, and ensuring safe handling. The table below summarizes the known and predicted properties of this compound.

| Property | Value | Unit | Source(s) |

| Melting Point | 85.0 | °C | [5] |

| Boiling Point | 340.2 (at 760 mmHg) | °C | [5] |

| Density | 1.525 | g/cm³ | [5] |

| XLogP3 | 4.16 | [5] | |

| Topological Polar Surface Area | 12.9 | Ų | [5] |

| Storage Condition | Sealed in dry, Store at 4 to 8 °C | [7] |

Synthesis and Mechanistic Insights

The creation of the C-C bond between the pyridine and phenyl rings is the key strategic step in synthesizing this molecule. The most efficient and widely adopted methodology for this class of bi-aryl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields, tolerance to a wide range of functional groups, and generally mild reaction conditions.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The logical disconnection for this compound points to two primary reactants: a halogenated pyridine and a phenylboronic acid derivative. A highly plausible route involves the reaction of 3,5-dibromopyridine with (3-chlorophenyl)boronic acid .

Rationale: The carbon-bromine bond is significantly more reactive than a carbon-chlorine bond in the oxidative addition step of the palladium catalytic cycle.[8][9] By using 3,5-dibromopyridine, a selective mono-coupling can be achieved at one of the C-Br positions, leaving the other C-Br bond intact for potential future modifications if desired. However, for the target molecule, the direct coupling of 3-bromo-5-chloropyridine with a suitable arylboronic acid is also a viable strategy.

Experimental Protocol

This protocol is a representative example based on established Suzuki-Miyaura coupling procedures for pyridine derivatives.[10]

-

Reactor Setup: To a flame-dried Schlenk flask under an inert nitrogen or argon atmosphere, add 3,5-dibromopyridine (1.0 eq), (3-chlorophenyl)boronic acid (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Solvent Addition: Add a degassed solvent mixture. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[10]

-

Reaction: Heat the reaction mixture with vigorous stirring to a temperature of 85-95 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product, this compound.

Synthesis Workflow Diagram

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 3-BROMO-5-(3-CHLOROPHENYL)-PYRIDINE | 675590-26-8 [amp.chemicalbook.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. echemi.com [echemi.com]

- 6. sinfoobiotech.com [sinfoobiotech.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Solubility of 3-Bromo-5-(3-chlorophenyl)pyridine for Drug Development Professionals

Introduction: Solubility as a Cornerstone of Drug Discovery

Physicochemical Profile of 3-Bromo-5-(3-chlorophenyl)pyridine

Understanding the fundamental physicochemical properties of a molecule is paramount to predicting its solubility. The structure of this compound, featuring a pyridine ring substituted with a bromine atom and a chlorophenyl group, dictates its behavior in solution. The presence of two aromatic rings and two halogen atoms suggests a molecule with significant nonpolar character.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₇BrClN | [2] |

| Molecular Weight | 268.54 g/mol | [2] |

| Melting Point | 85.0 °C | [3] |

| Boiling Point (Predicted) | 340.2 ± 27.0 °C | [3] |

| Density (Predicted) | 1.525 ± 0.06 g/cm³ | [3] |

| XLogP3 (Predicted) | 4.16 | [4] |

| pKa (Predicted) | 2.26 ± 0.20 | [3] |

The high predicted octanol-water partition coefficient (XLogP3) of 4.16 strongly indicates that the compound is lipophilic, or "fat-loving," and will likely exhibit poor solubility in aqueous media.[5] The predicted pKa of 2.26 suggests it is a very weak base; the pyridine nitrogen is unlikely to be protonated at physiological pH (around 7.4), further limiting its aqueous solubility.[6]

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The adage "like dissolves like" is a foundational principle in solubility science.[7] It posits that substances with similar polarities are more likely to be soluble in one another. Based on the physicochemical data, we can predict the solubility of this compound across a spectrum of common laboratory solvents.

dot graph TD; A[this compound(Lipophilic, Nonpolar)] -- High Affinity --> B((Nonpolar Solventse.g., Hexane, Toluene, Dichloromethane)); A -- Moderate to Good Affinity --> C((Polar Aprotic Solventse.g., DMSO, DMF, THF, Acetone)); A -- Low Affinity --> D((Polar Protic Solventse.g., Water, Ethanol, Methanol));

end

Predicted Solubility Relationships

-

Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): Due to its significant lipophilic character and lack of strong hydrogen bonding capabilities, the compound is expected to exhibit its highest solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetone): Good to moderate solubility is anticipated.[7] These solvents can engage in dipole-dipole interactions but cannot donate hydrogen bonds. Dimethyl sulfoxide (DMSO) is a particularly effective solvent for many organic compounds used in drug discovery.[8]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Poor solubility is expected.[7][9] The energy required to break the strong hydrogen-bonding network of these solvents is not sufficiently compensated by the interactions with the solute. Halogenated aromatic compounds generally exhibit low water solubility.[5]

Experimental Determination of Solubility: Protocols and Rationale

While theoretical predictions are valuable, empirical determination is the gold standard. The two most relevant types of solubility measurements in drug discovery are thermodynamic and kinetic solubility.[10]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is crucial for late-stage development and formulation.[1] The shake-flask method is the most widely accepted technique.[10]

-

Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) to a known volume of the test solvent (e.g., pH 7.4 phosphate-buffered saline) in a glass vial.

-

Causality: Using an excess of the solid is critical to ensure that the solution becomes saturated, which is the definition of thermodynamic solubility.

-

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for an extended period (e.g., 24-48 hours).

-

Causality: Continuous agitation ensures intimate contact between the solid and the solvent, while the extended incubation time allows the system to reach a true thermodynamic equilibrium.[1]

-

-

Phase Separation: After equilibration, allow the vials to stand so that the undissolved solid can sediment. Separate the saturated solution (supernatant) from the excess solid using filtration (e.g., through a 0.45 µm PTFE filter) or centrifugation.

-

Causality: This step is crucial to ensure that only the dissolved compound is being measured. Failure to remove all particulate matter is a common source of artificially high solubility values.

-

-

Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Quantify the concentration of the compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with known concentrations of the compound.[1]

-

Causality: HPLC-UV provides a robust and selective method for quantifying the analyte, ensuring that the measured concentration is accurate and not influenced by potential impurities or degradants.[1]

-

dot graph TD; subgraph "Thermodynamic Solubility Workflow" direction LR; A[Start: Add Excess Solid to Solvent] --> B{Equilibrate(24-48h shaking)}; B --> C[Separate Phases(Filter/Centrifuge)]; C --> D[Quantify Supernatant(HPLC-UV)]; D --> E[End: Report Solubility(µg/mL or µM)]; end

Workflow for Thermodynamic Solubility Determination

Kinetic Solubility

Kinetic solubility is a high-throughput assessment used in early drug discovery to identify compounds with potential solubility liabilities.[10] It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer.[8]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[7]

-

Causality: DMSO is used as a "crutch" solvent to first dissolve the compound completely before introducing it to the aqueous environment. This format is amenable to automated liquid handlers.

-

-

Plate Preparation: In a 96-well microplate, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells.

-

Buffer Addition & Incubation: Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve the final desired compound concentrations. Mix and incubate the plate, typically for 1-2 hours at room temperature.[9]

-

Causality: This step initiates the precipitation process. The short incubation time is what defines this as a "kinetic" rather than an "equilibrium" measurement.

-

-

Precipitate Detection: Determine the concentration at which precipitation occurs. Common methods include:

-

Nephelometry: Measures the scattering of light by undissolved particles.[10]

-

Direct UV/LC-MS: The plate is filtered to remove precipitate, and the concentration remaining in the filtrate is measured by UV spectrophotometry or LC-MS/MS.[8]

-

Causality: These plate-reader-based methods allow for rapid assessment of many compounds simultaneously, which is essential for the pace of early discovery.

-

Data Interpretation and Strategic Application

A good solubility goal for early drug discovery compounds is >60 µg/mL.[10] If this compound is found to have low aqueous solubility, several strategies can be considered:

-

Structure Modification: Medicinal chemists can explore modifications to the molecular structure to introduce more polar groups or break up the planarity, which can disrupt crystal packing and improve solubility.

-

Formulation Development: For later-stage development, formulation scientists can employ techniques such as pH adjustment (if applicable), the use of co-solvents, or creating amorphous solid dispersions to enhance the solubility and dissolution rate of the compound.

Conclusion

This compound is a lipophilic molecule predicted to have poor aqueous solubility but good solubility in nonpolar organic solvents and polar aprotic solvents like DMSO. This guide has provided the theoretical framework and detailed, actionable protocols for the robust experimental determination of its solubility profile. Accurate and early assessment of this critical property is a non-negotiable step in the rigorous evaluation of its potential as a drug development candidate, enabling informed decision-making and mitigating downstream risks.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 6, 2026, from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved January 6, 2026, from [Link]

-

Solubility of Things. (n.d.). 2,2'-Bipyridine. Retrieved January 6, 2026, from [Link]

-

Protocols.io. (2023). In-vitro Thermodynamic Solubility. Retrieved January 6, 2026, from [Link]

- Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies, 3(4), 299-307. Sourced from a general search, original URL not available.

-

Solubility of Things. (n.d.). 4,4'-Bipyridine. Retrieved January 6, 2026, from [Link]

-

MDPI. (2022). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved January 6, 2026, from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 675590-26-8 | this compound. Retrieved January 6, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Bipyridine. Retrieved January 6, 2026, from [Link]

-

Grokipedia. (n.d.). Bipyridine. Retrieved January 6, 2026, from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2022). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2018). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. Retrieved January 6, 2026, from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Pyridine, 3-bromo- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Bipyridine - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. grokipedia.com [grokipedia.com]

potential biological activity of 3-Bromo-5-(3-chlorophenyl)pyridine

An In-Depth Technical Guide to the Potential Biological Activity of 3-Bromo-5-(3-chlorophenyl)pyridine

Foreword: The Rationale for Investigation

In the landscape of modern drug discovery, the vastness of chemical space presents both a challenge and an immense opportunity. The strategic exploration of novel molecular scaffolds is paramount to identifying new therapeutic agents. The compound this compound emerges not from a history of established biological application, but as a molecule of significant potential, inferred from the rich pharmacology of its constituent substructures. The phenylpyridine core is a privileged scaffold, present in numerous compounds with diverse biological activities, from anticancer to insecticidal agents.[1][2] The specific halogenation pattern—a bromine atom on the pyridine ring and a chlorine atom on the phenyl ring—further suggests the potential for specific, high-affinity interactions with biological targets, a common feature in potent enzyme inhibitors and receptor modulators.

This guide is structured to serve the drug development professional. It moves from the foundational chemistry of the molecule to a comprehensive, hypothesis-driven exploration of its potential biological activities. We will deconstruct the molecule based on structure-activity relationships (SAR) of related compounds and propose a rigorous, multi-stage experimental workflow to systematically evaluate its therapeutic potential. This document is not merely a summary of known data, but a strategic blueprint for investigation.

Molecular Profile and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for any experimental design, influencing everything from solvent selection for assays to potential routes of administration in later studies.

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| CAS Number | 675590-26-8 | [4] |

| Molecular Formula | C₁₁H₇BrClN | [4] |

| Molecular Weight | 268.54 g/mol | [4] |

| Appearance | Powder (typical) | |

| Melting Point | 77-81 °C |

Deconstruction of the Scaffold: Inferring Potential from Structural Analogs

Direct biological data for this compound is not present in the public literature. Therefore, our primary strategy is to build a predictive model of its activity by examining well-characterized structural analogs.

The Phenylpyridine Core: A Scaffold of Versatility

The phenylpyridine framework is a cornerstone in medicinal chemistry. Its rigid, planar structure provides an excellent anchor for substituents to probe the binding pockets of various protein targets. Structure-activity relationship studies on different phenylpyridine series have revealed potent biological effects.[5] For instance, certain derivatives have been developed as tubulin polymerization inhibitors, a validated anticancer mechanism.[6] The specific substitution pattern is key; the placement of aryl groups and other functionalities dictates the ultimate biological target.

Halogenation as a Driver of Potency and Selectivity

The presence of bromine and chlorine is a deliberate design feature in many potent pharmaceuticals. Halogen atoms can form halogen bonds, which are specific non-covalent interactions with protein backbones, enhancing binding affinity. Furthermore, their lipophilicity can improve membrane permeability.

Notably, the 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine scaffold has been identified as a highly potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with IC₅₀ values in the nanomolar range.[7][8] This is a compelling line of evidence, as our target molecule shares the critical 3-bromophenyl and pyridine-like moieties. This suggests that the EGFR signaling pathway is a primary hypothetical target for this compound.

Additionally, imidazo[1,2-α]pyridine derivatives bearing a p-chlorophenyl group have demonstrated significant cytotoxic activity against the HT-29 colon cancer cell line, reinforcing the potential of chloro-substituted phenylpyridines as anticancer agents.

Primary Hypothesis: Inhibition of Receptor Tyrosine Kinase Signaling

Based on the strong evidence from the 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine series, our primary working hypothesis is that This compound functions as an ATP-competitive inhibitor of a receptor tyrosine kinase, with a high probability of targeting the EGFR family.

The proposed mechanism involves the compound binding to the ATP pocket in the kinase domain of the receptor. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of known kinase inhibitors. The brominated and chlorinated phenyl rings would then occupy hydrophobic pockets within the active site, with the halogens potentially forming specific interactions that confer potency and selectivity. Inhibition of this pathway would block downstream signaling cascades responsible for cell proliferation, survival, and metastasis.

Caption: Phased experimental workflow for activity validation.

Detailed Experimental Protocols

The following protocols are foundational for the proposed workflow. They are designed to be self-validating with appropriate positive and negative controls.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Rationale: This is a primary, high-throughput colorimetric assay to assess the general cytotoxic or cytostatic effect of the compound on a panel of cancer cell lines (e.g., A549-lung, MCF-7-breast, HT-29-colon) and a non-cancerous control line (e.g., HaCaT-keratinocytes) to assess selectivity.

Materials:

-

This compound, DMSO (cell culture grade)

-

Selected cell lines

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader (570 nm)

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in complete medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Treatment: Remove the medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium + DMSO) and positive control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Western Blot for Phospho-EGFR Inhibition

Objective: To determine if the compound inhibits EGFR activation in a cellular context.

Rationale: If the compound is an EGFR inhibitor, it should decrease the autophosphorylation of the receptor upon ligand stimulation. This assay directly measures the engagement of the proposed target.

Materials:

-

A cell line with high EGFR expression (e.g., A549)

-

Serum-free medium

-

Recombinant human EGF

-

Test compound and a known EGFR inhibitor (e.g., Gefitinib)

-

RIPA lysis buffer with protease/phosphatase inhibitors

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-GAPDH

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

Procedure:

-

Cell Culture: Grow A549 cells to ~80% confluency in 6-well plates.

-

Serum Starvation: Replace the medium with serum-free medium and incubate for 12-16 hours. This reduces basal receptor activation.

-

Pre-treatment: Treat cells with various concentrations of this compound (e.g., centered around its IC₅₀ from the MTT assay) or the positive control for 2 hours.

-

Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes. Include an unstimulated control.

-

Lysis: Immediately wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with the primary anti-phospho-EGFR antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop with ECL substrate and image the blot.

-

-

Stripping and Re-probing: Strip the membrane and re-probe for total EGFR and GAPDH (as a loading control) to ensure observed changes are due to phosphorylation inhibition, not protein degradation.

Conclusion and Future Directions

This compound stands as a molecule of high interest, positioned at the intersection of several classes of pharmacologically active compounds. The structural alerts, particularly its relationship to known EGFR kinase inhibitors, provide a strong, testable hypothesis. The experimental workflow detailed herein offers a clear and robust path to elucidating its biological activity. Should initial results confirm potent and selective cytotoxicity driven by kinase inhibition, subsequent steps would involve broader kinase panel screening for selectivity, initial ADME-Tox profiling, and ultimately, the design and synthesis of analogs for lead optimization. This structured approach ensures that the potential of this compelling scaffold is explored with scientific rigor and a clear focus on its therapeutic possibilities.

References

-

The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. PubMed. [Link]

-

Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. PubMed. [Link]

- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. [Link]

-

This compound. Blaze Pharm. [Link]

-

Structure-activity relationship of phenyl-pyridine derivatives. ResearchGate. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

-

Synthesis method of 3-bromo-5-methylpyridine. Patsnap. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

- Synthetic method for 3-bromopyridine.

-

Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d] pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. ACS Publications. [Link]

-

Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC. [Link]

-

Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. ResearchGate. [Link]

-

3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PMC. [Link]

-

Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70. PMC. [Link]

-

Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC. [Link]

-

Bromocriptine. Wikipedia. [Link]

-

Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. [Link]

-

This compound. 2a biotech. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-BROMO-5-(3-CHLOROPHENYL)-PYRIDINE | 675590-26-8 [amp.chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Bromo-5-(3-chlorophenyl)pyridine Derivatives: Synthesis, Derivatization, and Therapeutic Potential

Introduction: The Prominence of Substituted Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals and bioactive molecules.[1] Its unique electronic properties and ability to participate in a wide array of chemical transformations make it a highly sought-after heterocyclic motif for drug design.[1] Pyridine derivatives have demonstrated a remarkable breadth of therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.[2][3] The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, enabling optimization of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-specific interactions.

This guide focuses on a specific, yet highly promising, class of pyridine derivatives: those bearing a 3-bromo and a 5-(3-chlorophenyl) substituent. This substitution pattern offers a unique combination of features for further chemical elaboration and biological activity. The 3-chlorophenyl group at the 5-position provides a key structural element for interaction with biological targets, while the bromine atom at the 3-position serves as a versatile synthetic handle for the introduction of diverse functional groups. This allows for the systematic exploration of the chemical space around this core scaffold to develop novel therapeutic agents.

Core Synthesis: Constructing the 3-Bromo-5-(3-chlorophenyl)pyridine Scaffold

The synthesis of the this compound core is most efficiently achieved through modern palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to forming the crucial carbon-carbon bond between the pyridine and chlorophenyl rings.[4] The two most prevalent and effective strategies for this transformation are the Suzuki-Miyaura coupling and the Stille coupling.

Suzuki-Miyaura Cross-Coupling: A Versatile and Widely Adopted Method

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[5] For the synthesis of this compound, this typically involves the coupling of a 3,5-dihalopyridine (e.g., 3,5-dibromopyridine) with 3-chlorophenylboronic acid. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side products.[6][7]

A general workflow for the Suzuki-Miyaura coupling to synthesize the this compound core is depicted below:

Caption: General workflow for the Suzuki-Miyaura synthesis of the core scaffold.

A detailed experimental protocol for a Suzuki-Miyaura coupling reaction is provided below:

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add 3,5-dibromopyridine (1.0 eq.), 3-chlorophenylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed 4:1 mixture of toluene and water to the flask.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), to the reaction mixture.

-

Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-